2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride is a chemical compound characterized by its unique structure, which includes an imidazole ring, an ethoxy group, and a methoxybenzaldehyde moiety. Its molecular formula is C13H14N2O3·HCl, indicating that it consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in addition to a hydrochloride component. This compound is classified under organic compounds and specifically belongs to the category of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride typically involves a multi-step process. The primary method includes the reaction of 2-(1H-imidazol-1-yl)ethanol with 3-methoxybenzaldehyde in the presence of a suitable catalyst. This reaction is conducted under controlled conditions to promote the formation of the desired product. Following this, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
The molecular structure of 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride features:
The compound can participate in various chemical reactions due to its functional groups, including:
The mechanism of action for 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride is not fully elucidated but is believed to involve interactions at the molecular level that affect biological pathways. Research indicates potential antimicrobial and antifungal properties, suggesting that the compound may disrupt cellular processes in target organisms through inhibition or interference with enzymatic functions or cellular structures.
Relevant data regarding melting point, boiling point, and other specific physical constants are necessary for practical applications but were not detailed in the sources reviewed.
2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride has several scientific applications:
The synthesis of 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride (CAS 1609409-29-1) proceeds through sequential functionalization of the benzaldehyde core and imidazole precursor. The molecular formula is C₁₃H₁₅ClN₂O₃, with a molecular weight of 282.72 g/mol [1] [2].
The ethoxy-imidazole linker is established via Williamson ether synthesis. 1H-Imidazole undergoes deprotonation with sodium hydride in anhydrous dimethylformamide, generating a nucleophilic imidazolide ion. This reacts with 2-chloroethanol at 60°C for 12 hours to yield 2-(1H-imidazol-1-yl)ethanol (75–80% yield). Subsequent activation of the alcohol moiety using thionyl chloride or p-toluenesulfonyl chloride produces the key intermediate 2-(1H-imidazol-1-yl)ethyl chloride (or tosylate) [10].
Table 1: Optimization of Ether Coupling Reaction
3-Methoxy Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2-Hydroxy-3-methoxybenzaldehyde | K₂CO₃ | Acetonitrile | 80 | 68 |
2-Hydroxy-3-methoxybenzaldehyde | Cs₂CO₃ | Acetone | 60 | 82 |
Methyl 2-hydroxy-3-methoxybenzoate | NaH | Tetrahydrofuran | 0→25 | 74 |
This intermediate then couples with 2-hydroxy-3-methoxybenzaldehyde under alkaline conditions. Potassium carbonate in acetone (reflux, 15 hours) achieves 82% yield, while cesium carbonate in acetonitrile (80°C, 8 hours) improves regioselectivity [10].
Direct ortho-formylation of 3-methoxyphenol proves challenging due to competing side reactions. An alternative route employs Duff formylation: Hexamethylenetetramine (HMTA) is reacted with 2-(2-(1H-imidazol-1-yl)ethoxy)-3-methoxybenzene in trifluoroacetic acid at 100°C, yielding the aldehyde (50–55%). Transition-metal catalysis offers higher efficiency: Palladium-catalyzed directed ortho-formylation of a protected precursor using carbon monoxide and hydrogen (5 mol% Pd(OAc)₂, 1,10-phenanthroline ligand) in dimethylacetamide achieves 75% yield [7].
The free base (2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde) is dissolved in anhydrous dichloromethane or diethyl ether. Dry hydrogen chloride gas is bubbled through the solution at 0–5°C, precipitating the hydrochloride salt. Filtration and washing with cold ether provide the product. Solvent polarity critically influences crystal habit and purity: Dichloromethane yields fine crystals (purity 95–97%), while ethyl acetate/diisopropyl ether mixtures give larger crystals (purity >99%) but require slower crystallization [1] [3].
Table 2: Hydrochloride Salt Crystallization Conditions
Solvent System | Temperature (°C) | Purity (%) | Isolated Yield (%) |
---|---|---|---|
Dichloromethane/diethyl ether | 0 | 95–97 | 85 |
Ethyl acetate/diisopropyl ether | -20 | >99 | 78 |
Tetrahydrofuran/heptane | -30 | 98 | 80 |
Solvent-intensive chromatography is replaced by crystallization for key intermediates. The imidazole-ethanol intermediate is purified via aqueous recrystallization (ethanol/water = 1:3), eliminating need for silica gel. Microwave irradiation accelerates the ether coupling step (cesium carbonate, acetone, 100 W, 120°C, 30 minutes), reducing reaction time from 15 hours to 30 minutes and improving atom economy [4]. Solvent-free mechanochemical synthesis is also viable: Ball-milling 2-(1H-imidazol-1-yl)ethyl tosylate with 2-hydroxy-3-methoxybenzaldehyde and potassium carbonate yields 78% product in 2 hours without solvent [4].
Solid-phase synthesis offers advantages for combinatorial chemistry. The 3-methoxy-4-hydroxybenzaldehyde derivative is anchored to chlorotrityl resin via its aldehyde group (protected as an acetal). Sequential coupling with Fmoc-amino acids, followed by imidazole-ethanol linker attachment via Mitsunobu reaction, builds the molecule. Cleavage with 20% hexafluoroisopropanol/dichloromethane releases the free aldehyde, with subsequent hydrochloride formation [6]. Solution-phase synthesis provides higher scalability for individual batches (>10 g) but requires intermediate isolations.
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield (5 steps) | 32–35% | 25–28% |
Purity (Crude Product) | 70–75% | 85–90% |
Purification Needs | Multiple chromatographic steps | Resin washing only |
Scale-Up Feasibility | Kilogram-scale possible | Limited to <1 gram |
Analog Generation | Labor-intensive | High-throughput compatible |
The rigidity of pre-formed heterocycles in solution-phase routes hinders macrocyclization (yields <5% for Ustat A analogs). Solid-phase synthesis circumvents this by postponing heterocycle formation until after linear assembly, as demonstrated in complex heterocyclic macrocycles [5]. For simpler targets like 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride, solution-phase remains preferable for industrial production due to established infrastructure and higher throughput. Solid-phase excels for generating focused libraries with modified imidazole rings or ether linkers [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: